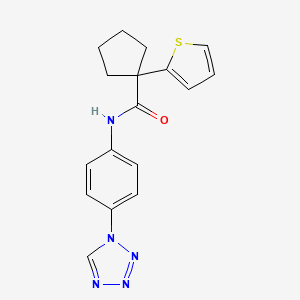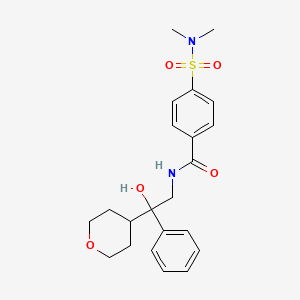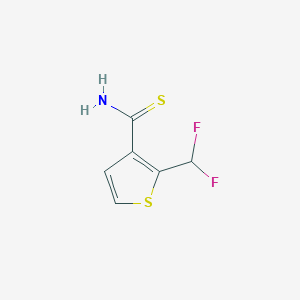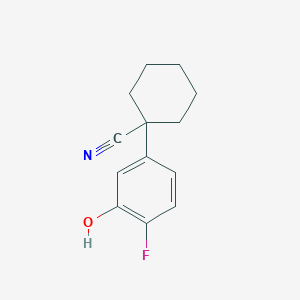
3-(Chloromethyl)-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance, smell, and other physical characteristics .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, reactivity, and stability .Applications De Recherche Scientifique
Biodegradation and Environmental Remediation
3-(Chloromethyl)-4-nitrophenol and its derivatives play a significant role in environmental remediation. One study investigated the biodegradation of 3-methyl-4-nitrophenol, a similar compound, by Ralstonia sp. SJ98. This microorganism utilized it as the sole carbon and energy source, indicating its potential for bioremediation of environments contaminated with similar compounds (Bhushan et al., 2000).
Toxicity and Anaerobic Biodegradability
The toxicity and anaerobic biodegradability of phenolic compounds, including this compound, have been assessed. O'Connor and Young (1989) studied the impact of these compounds on methanogenic systems, which is crucial for understanding their environmental implications and management in waste treatment facilities (O'Connor & Young, 1989).
Electrochemical Degradation
A study by Amadelli et al. (2011) explored the electrochemical degradation of phenolic compounds, such as 4-nitrophenol. They utilized advanced oxidation methods, which could have applications in the degradation of this compound in wastewater treatment (Amadelli et al., 2011).
Adsorption and Removal from Industrial Effluents
Studies have also focused on the adsorption of nitrophenol compounds from water and industrial effluents. For example, Castillo, Puig, and Barceló (1997) developed methods for the determination of phenolic compounds in water, which could be applied to monitor and manage this compound in industrial settings (Castillo, Puig, & Barceló, 1997).
Molecular Interaction and Sensor Development
Gale et al. (1999) described the use of 4-nitrophenolate in developing a colorimetric sensor for anions. This research highlights the potential of using derivatives of this compound in sensor technology and molecular interaction studies (Gale et al., 1999).
Catalytic Applications
The catalytic reduction of 4-nitrophenol has been explored in various studies. Ma et al. (2018), for instance, investigated gold nanoparticles supported by amino groups on magnetite microspheres for the catalytic reduction of 4-nitrophenol. This research suggests potential applications for this compound in catalysis and nanoparticle technology (Ma et al., 2018).
Biodegradation Gene Cluster Study
Kitagawa, Kimura, and Kamagata (2004) identified a gene cluster in Rhodococcus opacus SAO101 for the degradation of p-nitrophenol, a compound structurally related to this compound. This study provides insights into the genetic mechanisms underlying the biodegradation of nitrophenol compounds (Kitagawa, Kimura, & Kamagata, 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(chloromethyl)-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-5-3-6(10)1-2-7(5)9(11)12/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIIRTYAMKLAOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2614583.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2614585.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2614589.png)
![N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2614590.png)



![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-](/img/structure/B2614598.png)
![N-[(3-Methylphenyl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2614600.png)

![3-Methylbenzo[g][1,3]benzothiazol-2-imine](/img/structure/B2614602.png)

